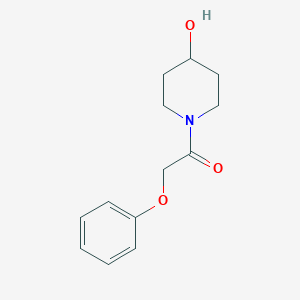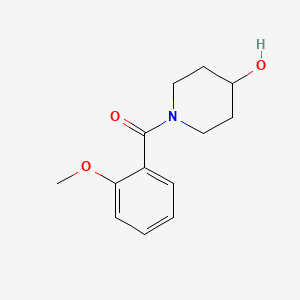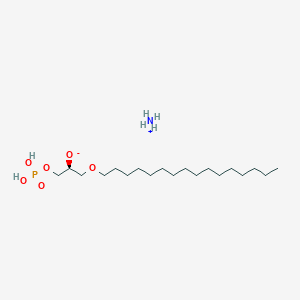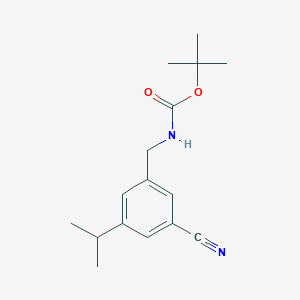
3,6-二氯-2-氟苯磺酰胺
描述
3,6-Dichloro-2-fluorobenzenesulfonamide (CAS Number: 1804514-32-6) is a compound with a molecular weight of 244.07 . It has gained increasing attention in scientific research due to its unique physical and chemical properties.
Molecular Structure Analysis
The IUPAC name for this compound is 3,6-dichloro-2-fluorobenzenesulfonamide . The InChI code for this compound is 1S/C6H4Cl2FNO2S/c7-3-1-2-4 (8)6 (5 (3)9)13 (10,11)12/h1-2H, (H2,10,11,12) .科学研究应用
不对称合成和亲电氟化
一个显着应用涉及3'-氟沙利度胺的不对称合成,其中使用辛可纳生物碱和 N-氟苯磺酰亚胺 (NFSI) 组合进行的对映异构体差异的亲电氟化是关键。该过程展示了如何通过选择添加剂,单个手性分子可以获得化合物的镜像形式,展示了相关氟苯磺酰胺化合物在合成对映体纯物质方面的多功能性 (山本等人,2011)。
对映选择性氟化
此外,2-氧吲哚的对映选择性氟化已使用具有各种取代基的 N-氟苯磺酰胺进行微调,从而获得高产率和对映选择性。这证明了该化合物在提高氟化反应选择性中的作用,有助于合成在药物化学中很有价值的 3-氟-2-氧吲哚 (王等人,2014)。
氟-18 标记化合物的合成
另一个重要的应用是在氟-18 标记化合物的合成中,例如用于糖尿病研究中 β 细胞成像的磺脲。该过程涉及使用氟苯磺酰胺衍生物进行亲核取代和亲电加成反应,突出了它们在开发诊断剂中的潜力 (Shiue 等人,2001)。
烯烃的氨基氯化
使用 N-氯-N-氟苯磺酰胺 (CFBSA) 对烯烃进行氨基氯化展示了一种无催化剂方法来生产氯氨加合物。该应用强调了该化合物在有机合成中的用途,为各种氯化和氟化产物提供了直接途径 (Pu 等人,2016)。
与碳酸酐酶的结合研究
氟苯磺酰胺与碳酸酐酶结合的研究提供了对酶-抑制剂相互作用的见解,在设计用于治疗目的的抑制剂中具有应用。核磁共振波谱已被用于阐明结合化学计量和结合后的结构变化,有助于我们了解酶功能和抑制机制 (Dugad 和 Gerig,1988)。
生化分析
Biochemical Properties
3,6-Dichloro-2-fluorobenzenesulfonamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s sulfonamide group is known to form strong hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. Additionally, the presence of chlorine and fluorine atoms may enhance its binding affinity to specific biomolecules, making it a valuable tool in biochemical studies .
Cellular Effects
The effects of 3,6-Dichloro-2-fluorobenzenesulfonamide on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may inhibit specific kinases, leading to altered phosphorylation states of key signaling proteins. This can result in changes in gene expression patterns and metabolic fluxes within the cell .
Molecular Mechanism
At the molecular level, 3,6-Dichloro-2-fluorobenzenesulfonamide exerts its effects through binding interactions with biomolecules. The compound’s sulfonamide group can form hydrogen bonds with enzyme active sites, leading to inhibition or activation of enzymatic activity. Additionally, the chlorine and fluorine atoms may enhance the compound’s binding affinity to specific proteins, further modulating their function. These interactions can result in changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,6-Dichloro-2-fluorobenzenesulfonamide can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under ambient conditions, but its activity may decrease over time due to gradual degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, including altered gene expression and metabolic fluxes .
Dosage Effects in Animal Models
The effects of 3,6-Dichloro-2-fluorobenzenesulfonamide vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a specific dosage is required to elicit a measurable response. At high doses, the compound may exhibit toxic or adverse effects, including cellular damage and altered metabolic pathways .
Metabolic Pathways
3,6-Dichloro-2-fluorobenzenesulfonamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s sulfonamide group can inhibit specific enzymes, leading to changes in metabolic pathways and fluxes. Additionally, the presence of chlorine and fluorine atoms may enhance its interactions with specific metabolic enzymes, further modulating metabolic processes .
Transport and Distribution
The transport and distribution of 3,6-Dichloro-2-fluorobenzenesulfonamide within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation. Studies have shown that the compound can be transported across cell membranes and distributed within various cellular compartments. Its interactions with specific transporters and binding proteins can affect its localization and activity within the cell .
Subcellular Localization
The subcellular localization of 3,6-Dichloro-2-fluorobenzenesulfonamide is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall activity. Studies have shown that the compound can localize to specific subcellular compartments, including the nucleus and mitochondria, where it can exert its effects on gene expression and metabolic processes .
属性
IUPAC Name |
3,6-dichloro-2-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2FNO2S/c7-3-1-2-4(8)6(5(3)9)13(10,11)12/h1-2H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLFBRQHYYNSME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)F)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[(2R,3S,4R,5R)-5-[5-Fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-4-hydroxy-2-methyloxolan-3-yl] acetate](/img/structure/B1460114.png)

![4-(2-(7-(3-(5-Carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate](/img/structure/B1460118.png)



![[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride](/img/structure/B1460123.png)
![7-Chlorothiazolo[4,5-d]pyrimidine](/img/structure/B1460124.png)
